molecular formula C17H16N2O4 B229912 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B229912
M. Wt: 312.32 g/mol
InChI Key: GLGNJSRFIZTJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as BISA, is a compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzisoxazole family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been shown to have potential as a modulator of the immune system, particularly in the context of cancer therapy.
Biochemical and Physiological Effects:
2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell proliferation, and the modulation of the immune system. It has also been shown to have potential as a treatment for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is that it has been extensively studied in the laboratory and has been shown to have potential therapeutic applications in a variety of scientific research fields. However, one limitation of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects.

Future Directions

There are many potential future directions for the study of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide. One possible direction is the further elucidation of its mechanism of action, which could lead to the development of more targeted therapies based on its effects. Another possible direction is the development of new synthetic methods for 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide, which could make it more accessible for use in scientific research. Additionally, the potential therapeutic applications of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide in the treatment of various neurological and inflammatory disorders, as well as in cancer therapy, warrant further investigation.

Synthesis Methods

The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide can be achieved through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 3,4-dimethoxybenzaldoxime. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form the final product, 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research fields, including neuroscience, cancer research, and medicinal chemistry. In neuroscience, 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, 2-(1,2-benzisoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have potential as a chemotherapeutic agent for the treatment of various types of cancer.

properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O4/c1-21-15-8-7-11(9-16(15)22-2)18-17(20)10-13-12-5-3-4-6-14(12)23-19-13/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

GLGNJSRFIZTJNO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32)OC

Origin of Product

United States

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